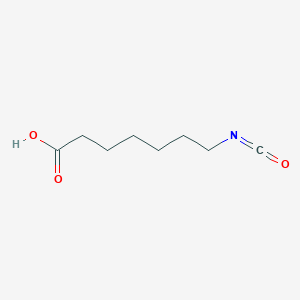
7-Isocyanatoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Isocyanatoheptanoic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of heptanoic acid, where an isocyanate group replaces one of the hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-isocyanatoheptanoic acid typically involves the reaction of heptanoic acid with phosgene or its derivatives. The process generally includes the following steps:
Formation of Heptanoyl Chloride: Heptanoic acid reacts with thionyl chloride or oxalyl chloride to form heptanoyl chloride.
Reaction with Ammonia: Heptanoyl chloride is then treated with ammonia to form heptanamide.
Formation of Isocyanate: Finally, heptanamide is reacted with phosgene to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of safer phosgene substitutes. These methods aim to optimize yield and reduce the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Isocyanatoheptanoic acid undergoes various chemical reactions, including:
Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form a corresponding amine and carbon dioxide.
Addition Reactions: It can react with alcohols to form urethanes and with amines to form ureas.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Addition Reactions: Alcohols or amines in the presence of catalysts or under heat.
Substitution Reactions: Various nucleophiles, such as thiols or halides, under appropriate conditions.
Major Products:
Hydrolysis: Amine and carbon dioxide.
Addition Reactions: Urethanes or ureas.
Substitution Reactions: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
7-Isocyanatoheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is utilized in the production of polyurethanes, adhesives, and coatings due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 7-isocyanatoheptanoic acid involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. The compound’s interactions with molecular targets and pathways are subjects of ongoing research, particularly in the context of drug development and material science.
Vergleich Mit ähnlichen Verbindungen
Hexyl isocyanate: Similar in structure but lacks the carboxylic acid group.
Octyl isocyanate: Similar in structure but has a longer carbon chain.
Isocyanatopropionic acid: Similar in structure but has a shorter carbon chain.
Uniqueness: 7-Isocyanatoheptanoic acid is unique due to its combination of an isocyanate group and a carboxylic acid group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality makes it valuable in various applications, from polymer chemistry to pharmaceuticals.
Eigenschaften
Molekularformel |
C8H13NO3 |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
7-isocyanatoheptanoic acid |
InChI |
InChI=1S/C8H13NO3/c10-7-9-6-4-2-1-3-5-8(11)12/h1-6H2,(H,11,12) |
InChI-Schlüssel |
ZNXXHLDTVXAKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCN=C=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


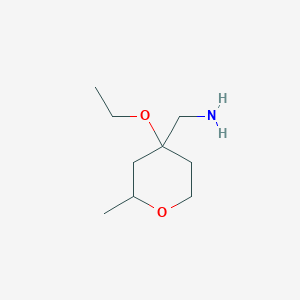
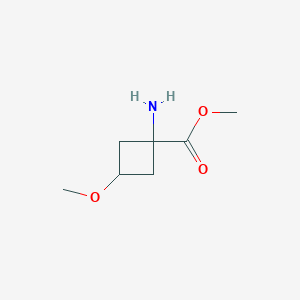
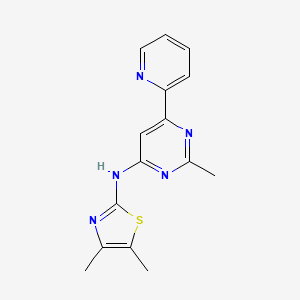
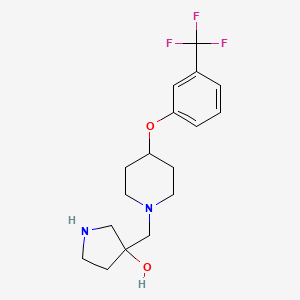
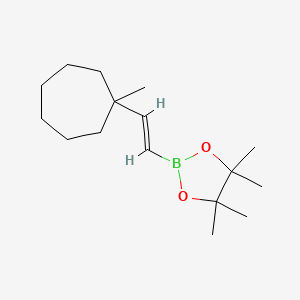
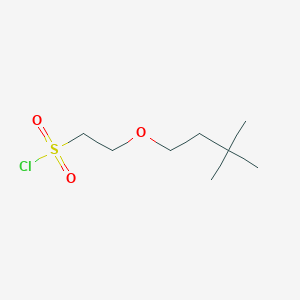
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
![Ethyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B13627905.png)
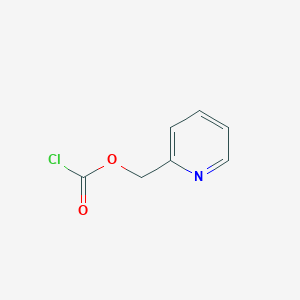
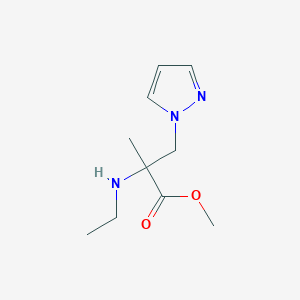
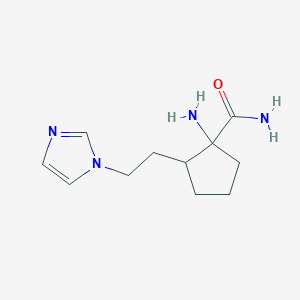
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
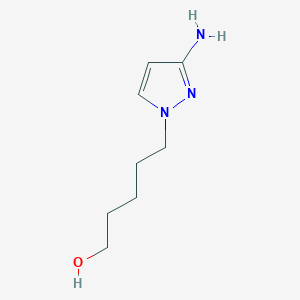
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
